ニームリド, 28-デオキソ-

概要

説明

Nimbolide, 28-deoxo-, is a chemical compound with immense potential in scientific research. It holds promise in various fields, including medicine and agriculture, due to its unique properties. This compound exhibits remarkable anti-inflammatory and anticancer activities. Nimbolide is a limonoid triterpene possessing potent anti-cancer effects in various types of cancers .

Synthesis Analysis

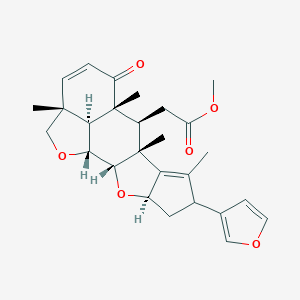

Nimbolide has been synthesized through a convergent synthesis method using a pharmacophore-directed, late-stage coupling strategy . This route has been demonstrated to be broadly applicable, enabling the synthesis of a variety of analogues .Molecular Structure Analysis

Nimbolide is a limonoid isolated from Azadirachta indica. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid, and a methyl ester.Chemical Reactions Analysis

Nimbolide has been found to inhibit a Poly-ADP-Ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . It has also been reported to suppress NF-κB activation and NF-κB–regulated tumorigenic proteins in colorectal cancer cells .Physical and Chemical Properties Analysis

The chemical structure of nimbolide was unambiguously assigned through single crystal X-ray diffraction analysis . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

抗癌活性

ニームリド, 28-デオキソ-: は、抗癌研究で有望な結果を示しています。さまざまな癌細胞株に対して強力な活性を示し、化学予防特性についても研究されています。 研究によると、癌細胞の増殖を阻害し、癌細胞のアポトーシス(プログラムされた細胞死)を誘導することで作用すると考えられます .

薬物動態と毒性学

臨床試験を開始するには、体系的な前臨床薬物動態および毒性学的研究が不可欠です。 これらの分野における研究は、安全な投与量範囲を確立し、ニームリドの治療薬としての開発をさらに進めるために不可欠です .

分子相互作用

ニームリドは、癌の病態に影響を与える可能性のある複雑な分子相互作用に関与しています。 これらの相互作用を理解することは、ニームリドの広範囲にわたる抗癌活性を活用し、癌治療における現在の限界を克服するための鍵となります .

抽出と精製技術

ニームの木の葉からのニームリドの抽出と精製は、マイクロ波支援抽出(MAE)とクロマトグラフィー技術を組み合わせることで向上しました。 この進歩は、研究目的でニームリドを迅速に処理するのに役立ちます .

アナログの合成

研究者たちは、潜在的に生物活性を高めたアナログを特定するために、ニームリドの合成経路を開発してきました。 これらの「超天然物」は、効果が向上した新しい治療薬につながる可能性があります .

抗炎症作用

ニームリドは、特に大腸癌に関連する炎症性マイクロ環境の文脈で、抗炎症作用について研究されています。 このマイクロ環境を抑制することで、増殖を阻害する可能性があります .

作用機序

Target of Action

Nimbolide, a limonoid triterpene isolated from the leaves of Azadirachta indica (neem), has been shown to target multiple signaling pathways in various types of cancers . These include the epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) pathways .

Mode of Action

Nimbolide interacts with its targets to induce multiple cytotoxic effects in tumor cells. It modulates cell proliferation, cell cycle, apoptosis, and metastasis by altering various molecular signaling pathways . For instance, it has been reported to suppress cell survival and proliferation by inhibiting the NF-κB and MAPK pathways . It also induces apoptosis and inhibits cell proliferation through the IGF/Akt signaling pathway .

Biochemical Pathways

Nimbolide affects several biochemical pathways, leading to a variety of downstream effects. It inhibits the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation . It also activates the TNF-α/DR and JNK pathways, leading to cell apoptosis . Furthermore, it inhibits the Wnt signaling pathway, inducing caspase-dependent apoptosis .

Pharmacokinetics

The pharmacokinetic properties of Nimbolide are still under investigation. Systematic preclinical pharmacokinetic and toxicological research is needed to establish safe dosage ranges for first-in-human clinical trials and to further advance Nimbolide’s development as a therapeutic agent against various cancers .

Result of Action

The molecular and cellular effects of Nimbolide’s action are multifaceted. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various types of cancers . It also modulates carcinogen-metabolizing enzymes, leading to a decrease in the growth and spread of cancer cells .

Safety and Hazards

生化学分析

Biochemical Properties

Nimbolide, 28-deoxo-, has been found to inhibit the poly(ADP)-ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . It induces the ‘supertrapping’ of both PARylated PARP1 and PAR-dependent DNA-repair factors .

Cellular Effects

Nimbolide, 28-deoxo-, exhibits multifaceted anticancer activities, including the modulation of multiple cell signaling pathways related to inflammation, invasion, survival, growth, metastasis, and angiogenesis .

Molecular Mechanism

Nimbolide, 28-deoxo-, acts as a covalent inhibitor of RNF114 . It induces trapping of PARP1 at the DNA-damage site for an extended period . This trapping mechanism substantially contributes to the DNA damage, cytotoxicity, and innate immunomodulatory functions of Nimbolide, 28-deoxo- .

特性

IUPAC Name |

methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16?,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBIWRWBCYASK-DVTNSOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925372 | |

| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126005-94-5 | |

| Record name | 28-Deoxonimbolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126005945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

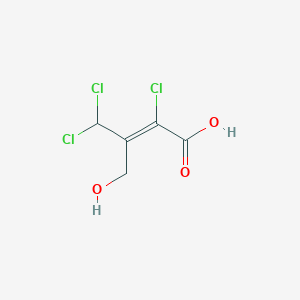

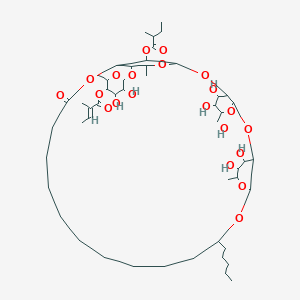

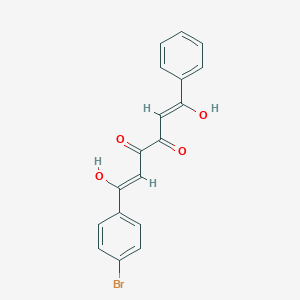

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

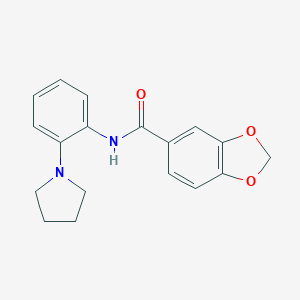

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)

![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)